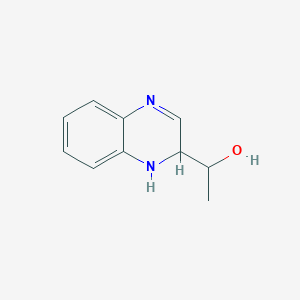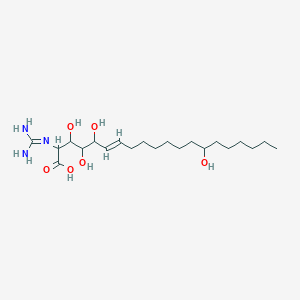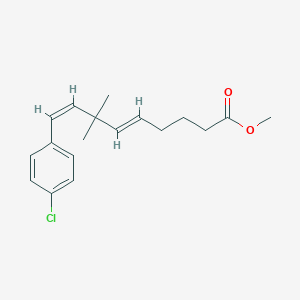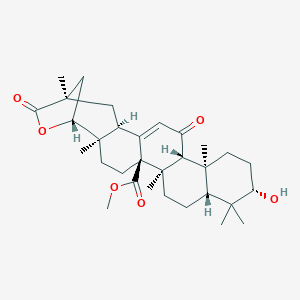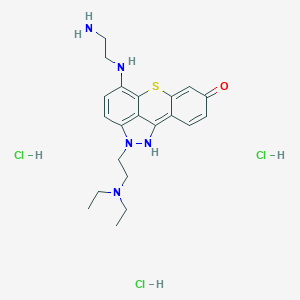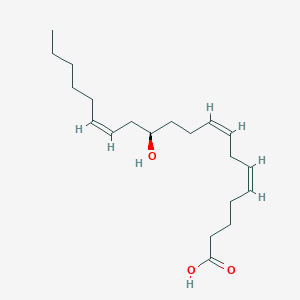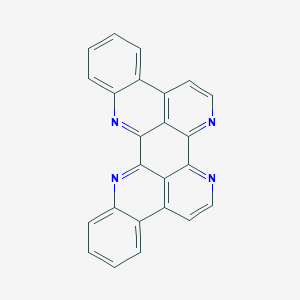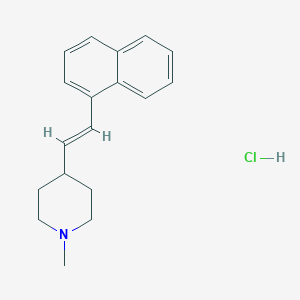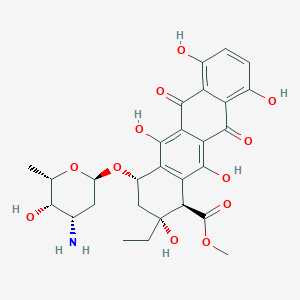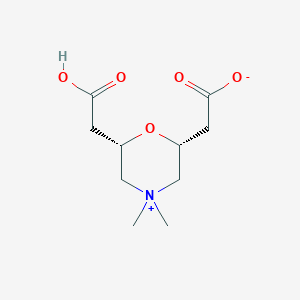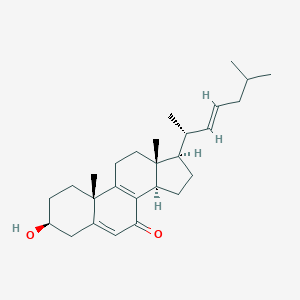
(2E)-2-(4-methylpent-3-enylidene)butanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(4-methylpent-3-enylidene)butanedial is a natural product found in Tyrophagus putrescentiae with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Dioxaspiro Decanes : The compound has been used as a synthon in the synthesis of 1,7-dioxaspiro[4.5]decanes, showing its utility in organic synthesis (Alonso, Meléndez, Soler, & Yus, 2006).
Formation of Inclusion Compounds : It is involved in the formation of inclusion compounds with 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, indicating its role in crystallography and materials science (Ermer & Lindenberg, 1991).
Catalysis in Organic Reactions : The compound has been utilized in asymmetric hydroformylation of unsaturated esters, demonstrating its application in catalysis and asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).
Natural Product Chemistry : Its role in the natural product chemistry of the mold mite Tyrophagus putrescentiae was studied, highlighting its occurrence in nature and potential for bioactive compound research (Leal, Kuwahara, & Suzuki, 1989).
Matrix for Mass Spectrometry : Used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry, indicating its utility in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
Synthesis of Perhydropyrano Pyrans : Involved in the synthesis of cis-perhydropyrano[2,3-b]pyrans, showing its versatility in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2005).
Biomedical and Biological Applications
Anti-Cancer Activity : The compound has been studied for its anti-cancer activity, indicating its potential in medicinal chemistry (Ji, Ren, & Xu, 2010).
Enantioselective Synthesis : Used in chiral hydrogen bond donor catalysts for enantioselective aminations of 1,3-dicarbonyl compounds, relevant for pharmaceutical synthesis (Kumar, Ghosh, & Gladysz, 2016).
Polymerization : The compound has been used in the polymerization of cyclic dienes derived from natural monoterpenes, suggesting applications in polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
Energy and Environmental Applications
Production of Biofuels : It has been used in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001).
Gasoline and Solvent Production : Involved in the production of sustainable gasoline blending components, diesel oxygenates, and industrial solvents from 2,3-butanediol (Harvey, Merriman, & Quintana, 2016).
Propiedades
Número CAS |
121362-23-0 |
|---|---|
Fórmula molecular |
C10H8ClN3OS |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2E)-2-(4-methylpent-3-enylidene)butanedial |
InChI |
InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4-5,7-8H,3,6H2,1-2H3/b10-5+ |
Clave InChI |
WFMDNHSSEXHQAN-BJMVGYQFSA-N |
SMILES isomérico |
CC(=CC/C=C(\CC=O)/C=O)C |
SMILES |
CC(=CCC=C(CC=O)C=O)C |
SMILES canónico |
CC(=CCC=C(CC=O)C=O)C |
Sinónimos |
2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
